molecular formula C₁₆H₂₅ClN₂O₂ B1146610 N-Hydroxy Ropinirole Hydrochloride CAS No. 1542267-72-0

N-Hydroxy Ropinirole Hydrochloride

Cat. No. B1146610
M. Wt: 312.83
InChI Key:
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Description

Ropinirole hydrochloride is synthesized from 2-methyl-3-nitrophenylacetic acid through a series of chemical reactions including chlorination, amidation, and reduction. This process yields N,N-dipropyl-2-methyl-3-nitrophenethylamine, which undergoes further chemical transformations to produce ropinirole hydrochloride (Li Qian, 2007). Ropinirole hydrochloride is a dopamine agonist that specifically binds to D2-like receptors with a selectivity similar to that of dopamine, which is crucial for its pharmacological activity (K. Ravikumar & B. Sridhar, 2006).

Synthesis Analysis

The synthesis involves multiple steps, including a novel nitro reduction/ring-closing/debenzylation process in one pot, yielding the target molecule with high purity and overall yield. A new scalable route to a key intermediate for ropinirole hydrochloride demonstrates the efficiency of the manufacturing technology (H. Chen et al., 2013).

Molecular Structure Analysis

The molecular structure of ropinirole hydrochloride is characterized by its non-ergoline dopamine agonist nature, acting as a substitute for dopamine and binding to dopamine D2 and D3 receptors. The structure is integral to its antiparkinsonian properties (Acta crystallographica. Section C, 2006).

Chemical Reactions and Properties

Ropinirole hydrochloride undergoes various chemical reactions, including interactions with other compounds and degradation under stress conditions. The stability and reactivity under different conditions have been thoroughly investigated, showcasing its complex chemical behavior (Patel Cm et al., 2012).

Physical Properties Analysis

The physical properties of ropinirole hydrochloride, including its solubility, melting point, and stability, are crucial for its formulation and delivery. These characteristics are determined through extensive analysis and play a significant role in its pharmacokinetics and pharmacodynamics.

Chemical Properties Analysis

Ropinirole hydrochloride's chemical properties, such as reactivity with various reagents and stability under different chemical conditions, have been explored. These studies provide insights into its mechanism of action, interaction with biological targets, and potential for drug development.

For more comprehensive information and further reading on the synthesis, structure, and properties of N-Hydroxy Ropinirole Hydrochloride, the following references provide a wealth of scientific research and insights:

Scientific Research Applications

Metabolism and Disposition

N-Hydroxy Ropinirole Hydrochloride, a derivative of ropinirole, has been extensively studied in the context of its metabolism and disposition in different species. A study by Ramji et al. (1999) demonstrated that ropinirole hydrochloride is rapidly absorbed from the gastrointestinal tract in animals and humans. It crosses the blood-brain barrier and is extensively metabolized, primarily through N-depropylation and further metabolized into hydroxy and carboxylic acid derivatives. This extensive metabolism, particularly the formation of 7-hydroxy ropinirole which exhibits dopamine agonist activity, highlights the compound's potential therapeutic applications in neurological disorders (Ramji et al., 1999).

Neuroprotective Properties

Recent studies have shed light on the neuroprotective properties of ropinirole. Park et al. (2013) demonstrated that ropinirole protects against MPTP-induced neurotoxicity in mice by inhibiting apoptotic pathways, which suggests its potential therapeutic application in neurodegenerative diseases like Parkinson's disease. This ability to inhibit apoptosis and protect dopaminergic neurons further supports its therapeutic potential (Park et al., 2013).

Enhanced Brain Targeting and Delivery Systems

Innovations in drug delivery systems for ropinirole hydrochloride have also been a focus of research. Mantry's study in 2017 emphasized the potential of intranasal delivery of ropinirole hydrochloride-loaded microemulsion for brain targeting, indicating a significant increase in drug availability in the brain, which could revolutionize treatment modalities for Parkinson’s disease and possibly other neurological conditions (Mantry, 2017).

Dopamine Receptor Agonism and Therapeutic Efficacy

Research by Fukuzaki et al. (2000) and others have indicated that ropinirole's action as a dopamine receptor agonist could be crucial for its therapeutic effects in Parkinson's disease. By stimulating postsynaptic brain dopamine receptors, ropinirole has shown promise in preclinical models of Parkinson's disease, offering insights into its potential benefits in managing the disease (Fukuzaki et al., 2000).

Safety And Hazards

When handling N-Hydroxy Ropinirole Hydrochloride, it is advised to avoid contact with skin, eyes, and clothing . Ingestion and inhalation should be avoided, and prolonged or repeated exposure should be prevented . Contaminated clothing should be removed and washed before reuse, and hands should be washed thoroughly after handling .

Future Directions

Ropinirole-loaded self-Nanoemulsifying Drug Delivery system is being developed to reduce the extensive first-pass metabolism associated with Ropinirole . This system can potentially improve the bioavailability and patient compliance and maintain a constant drug level in the blood target tissue by releasing the drug in a zero-order pattern .

properties

CAS RN

1542267-72-0

Product Name

N-Hydroxy Ropinirole Hydrochloride

Molecular Formula

C₁₆H₂₅ClN₂O₂

Molecular Weight

312.83

synonyms

4-[2-(Dipropylamino)ethyl]-1,3-dihydro-1-hydroxy-2H-indol-2-one Hydrochloride; 

Origin of Product

United States

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